molecular formula C14H21NO B7595779 N-[(2-methylphenyl)methyl]oxepan-4-amine

N-[(2-methylphenyl)methyl]oxepan-4-amine

Cat. No.: B7595779
M. Wt: 219.32 g/mol
InChI Key: AKJJAOXRKGHHBV-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]oxepan-4-amine is a secondary amine derivative featuring a seven-membered oxepane ring substituted with a 2-methylbenzyl group at the nitrogen atom. The compound’s molecular formula is estimated as C₁₄H₂₁NO, with a molecular weight of ~219.3 g/mol. Its structural uniqueness lies in the combination of an oxepane core and a lipophilic 2-methylbenzyl substituent, which may confer distinct solubility and bioavailability profiles compared to smaller or more rigid heterocycles.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]oxepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-5-2-3-6-13(12)11-15-14-7-4-9-16-10-8-14/h2-3,5-6,14-15H,4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJJAOXRKGHHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide (Compound 9, )

  • Structure: Contains a quinoline core with an amide linkage and a 4-amino-2-methylphenethyl group.
  • Key Differences: Aromatic quinoline vs. non-aromatic oxepane ring. Presence of a carboxamide group absent in the target compound.
  • Physicochemical Data :
    • Molecular weight: 336.2 g/mol .
    • Melting point: 127–128°C .
    • Higher molecular weight and rigidity due to the fused aromatic system may reduce solubility compared to the oxepane derivative.

Isoxazole/Thiazole Derivatives ()

  • Examples: 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-3-pyridinecarboxamide .
  • Key Differences :
    • Five-membered isoxazole or thiazole rings vs. seven-membered oxepane.
    • Sulfur or nitrogen heteroatoms in smaller rings increase ring strain and electronic diversity.
  • Implications :
    • Smaller heterocycles may enhance metabolic stability but reduce conformational flexibility compared to oxepane .

N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (Compound 4a, )

  • Structure : Features a benzoxazole-oxadiazole hybrid system.
  • Key Differences :
    • Rigid fused aromatic system vs. flexible oxepane.
    • Oxadiazole ring introduces additional hydrogen-bonding capacity.
  • Physicochemical Data :
    • Likely higher melting point and lower solubility due to aromaticity .

Key Observations:

  • Solubility: Oxepane’s ether oxygen may enhance aqueous solubility compared to purely aromatic systems (e.g., quinoline or benzoxazole derivatives) .
  • Flexibility : The oxepane ring’s flexibility could improve binding to conformational-demanding biological targets compared to rigid analogs.
  • Bioactivity : While highlights antiviral and anticancer applications for isoxazole/thiazole derivatives, the oxepane analog’s biological profile remains unexplored but warrants investigation due to structural similarities .

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